

A Comparative Guide to the Synthetic Utility of Halogenated Pyrazole Aldehydes

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Compound of Interest

Compound Name: 3-Chloro-4-(1*H*-pyrazol-1-
YL)benzaldehyde

Cat. No.: B1423194

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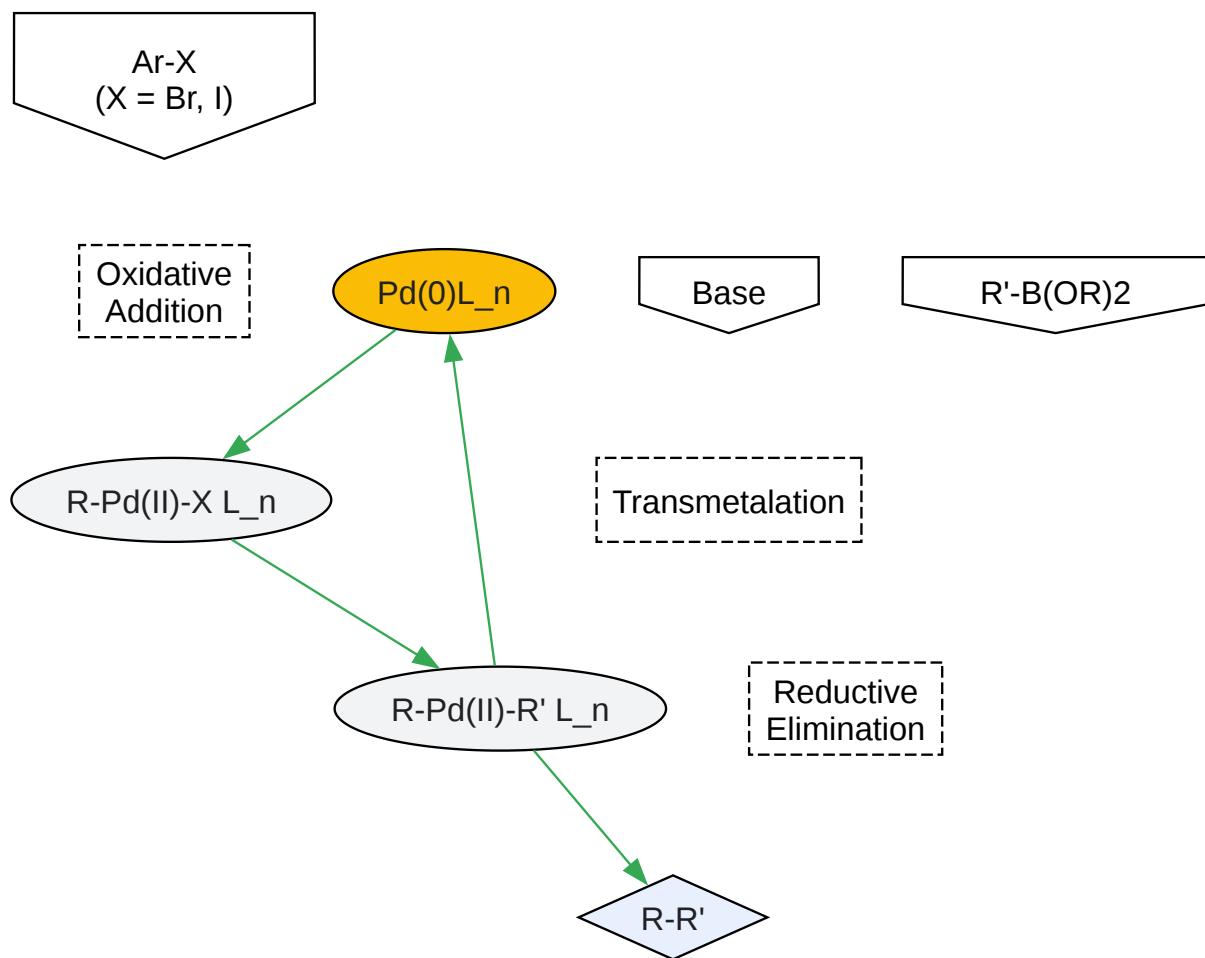
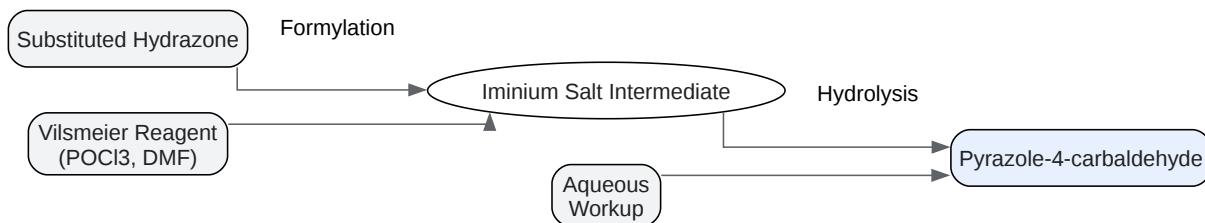
Introduction: The Strategic Value of Halogenated Pyrazole Aldehydes

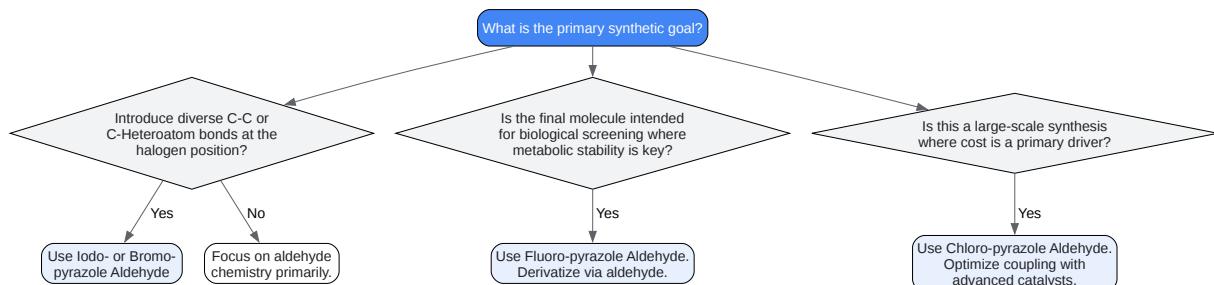
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemistry, recognized as a "biologically privileged" scaffold due to its presence in a multitude of approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a highly sought-after heterocyclic motif. The synthetic utility of the pyrazole core is dramatically enhanced by the strategic installation of functional groups. This guide focuses on a particularly versatile class of building blocks: halogenated pyrazole aldehydes.

These molecules possess two distinct and orthogonal reactive sites: a halogen atom (F, Cl, Br, I) on the pyrazole ring and a formyl (aldehyde) group. This dual functionality allows for sequential, chemoselective modifications, providing a powerful platform for generating molecular diversity. The choice of halogen is not arbitrary; it profoundly dictates the synthetic pathways available, influencing reactivity, cost, and the ultimate properties of the target molecule. This guide provides a comparative analysis of the synthetic utility of iodo-, bromo-, chloro-, and fluoro-pyrazole aldehydes, supported by experimental data and mechanistic insights to inform your synthetic design.

Synthesis of Halogenated Pyrazole Aldehydes: The Vilsmeier-Haack Approach

A primary and highly effective method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction. This formylation reaction typically involves treating a substituted pyrazole hydrazone with a Vilsmeier reagent (generated from phosphorus oxychloride and a formamide like DMF), followed by hydrolysis to yield the desired aldehyde. Halogenation can be performed before or after formylation, depending on the desired regiochemistry and substrate stability.



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